![molecular formula C19H17BrClN3O4S B14799652 (2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide typically involves multiple steps. One common approach is the reaction of 4-bromo-2-chlorophenol with chloroacetyl chloride to form 4-bromo-2-chlorophenoxyacetyl chloride. This intermediate is then reacted with hydrazine to yield 4-bromo-2-chlorophenoxyacetyl hydrazine. The final step involves the reaction of this intermediate with 3-(4-methoxyphenyl)acryloyl isothiocyanate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
科学的研究の応用
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar in structure but lacks the methoxy and acrylamide groups.
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Contains similar functional groups but has different substituents.
Uniqueness
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide is unique due to its combination of bromine, chlorine, methoxy, and acrylamide groups, which confer specific chemical properties and potential biological activities not found in similar compounds.
特性
分子式 |
C19H17BrClN3O4S |
|---|---|
分子量 |
498.8 g/mol |
IUPAC名 |
(E)-N-[[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H17BrClN3O4S/c1-27-14-6-2-12(3-7-14)4-9-17(25)22-19(29)24-23-18(26)11-28-16-8-5-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,23,26)(H2,22,24,25,29)/b9-4+ |
InChIキー |
DKHNZHJVPXHRJR-RUDMXATFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Br)Cl |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


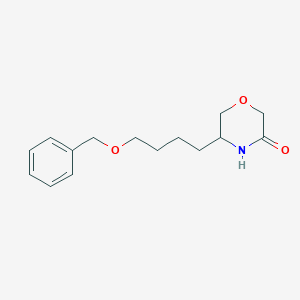
![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)


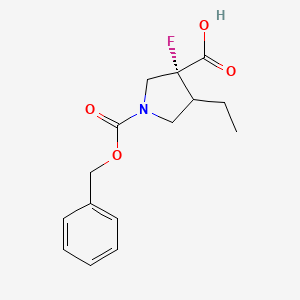
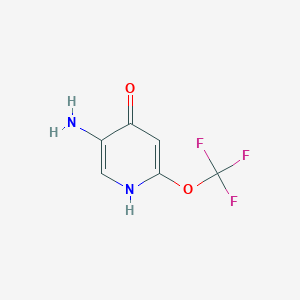
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)
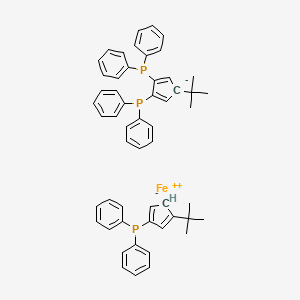
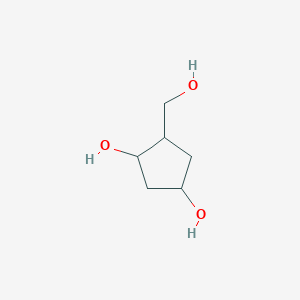

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)
